![molecular formula C11H13BrN2O B2527900 1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one CAS No. 2097913-54-5](/img/structure/B2527900.png)

1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

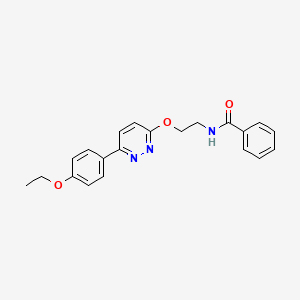

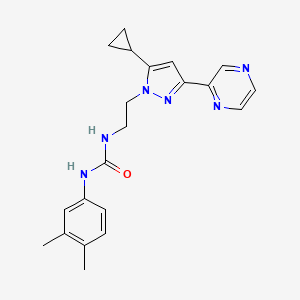

The compound "1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one" is a brominated pyridine derivative, which is a class of compounds known for their potential applications in medicinal chemistry and as ligands in coordination chemistry. The presence of the bromine atom on the pyridine ring makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, a related compound, 1-(6-Bromo-pyridin-3-yl)-ethanone, was synthesized from 2,5-dibromo-pyridine through a two-step reaction involving magnesium halide exchange and nucleophilic substitution, with a total yield of up to 81% . This process highlights the use of readily available reagents and mild reaction conditions, which could be relevant for the synthesis of "1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one".

Molecular Structure Analysis

The molecular structure of brominated pyridine compounds can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the study of a Schiff base compound . The crystal structure analysis can reveal the configuration of the molecule, the planarity of the aromatic rings, and the dihedral angles between them, which are crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Brominated pyridine derivatives can participate in various chemical reactions due to the presence of the reactive bromine atom. For example, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine serves as a precursor to a range of tridentate ligands for transition metals . The reactivity of the bromine atom allows for further functionalization of the pyridine ring, leading to the synthesis of complex ligands and coordination compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyridine ring. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties. For instance, the crystal structure of a Schiff base compound provides insights into its density and molecular weight, which are important for its application and handling .

Wissenschaftliche Forschungsanwendungen

Synthesis and Study of Surface-Active Compounds

New pyridinium gemini amphiphiles have been synthesized through regioselective electrophilic cobromination processes, involving the reaction of ethane-1,2-dithiol and N-bromosuccinimide with alpha-olefins. These compounds, which exhibit low cytotoxicity and DNA binding capabilities, are relevant in the context of understanding the interaction between synthetic compounds and biological molecules. The surface properties of these gemini surfactants have been evaluated, indicating their potential application in the development of novel surfactants with specific surface activity and biocompatibility (Bhadani & Singh, 2009).

Development of Tridentate Ligands for Transition Metals

The synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine and its conversion to various 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring has been reported. These compounds serve as powerful precursors to a range of new tridentate ligands for transition metals, functionalized at the pyridine ring. This research provides a pathway for the synthesis of complex compounds that could be utilized in catalysis and the development of transition metal complexes with specific properties (Elhaïk et al., 2007).

Ethylene Dimerization Catalysts

Investigations into (imino)pyridine ligands bearing pendant arms and their reactions with palladium complexes have been conducted to evaluate their potential as selective ethylene dimerization catalysts. This research offers insights into the design of catalyst systems with high catalytic activities in the presence of ethylene, contributing to the field of industrial catalysis and the synthesis of ethylene-derived products (Nyamato, Ojwach, & Akerman, 2015).

Building-Blocks for Functionalized Crown Ethers

A convenient synthesis method has been developed for valuable building-blocks like 1-(pyridin-2-yl)ethan-1,2-diol, which are crucial for the synthesis of functionalized crown ethers. These compounds have potential applications in the design of molecular recognition systems and the development of host-guest chemistry, which are fundamental in the creation of smart materials and sensors (Nawrozkij et al., 2014).

Electrooptic Film Fabrication

Research into new dibranched, heterocyclic "push-pull" chromophores for electrooptic film fabrication highlights the influence of chromophore architecture on thin-film microstructure and nonlinear optical response. This work is significant for the advancement of optoelectronic devices, offering a foundation for the design and synthesis of materials with tailored optical and electrooptic properties (Facchetti et al., 2006).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as pyrrolidine derivatives, have been reported to act as selective androgen receptor modulators .

Biochemical Pathways

Similar compounds have been reported to influence the androgen receptor pathway , which plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Pharmacokinetics

The presence of the pyrrolidine ring in the structure could potentially enhance the compound’s bioavailability due to its contribution to the stereochemistry of the molecule and the increased three-dimensional coverage .

Result of Action

Based on the reported activity of similar compounds, it can be inferred that the compound might influence cellular proliferation and differentiation in target tissues .

Eigenschaften

IUPAC Name |

1-[1-(3-bromopyridin-2-yl)pyrrolidin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c1-8(15)9-4-6-14(7-9)11-10(12)3-2-5-13-11/h2-3,5,9H,4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXFBRGHZTUTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C2=C(C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)

![1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione](/img/structure/B2527819.png)

![(E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid](/img/structure/B2527823.png)

![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)

![6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2527836.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527838.png)